molecular formula C18H25NO3 B6665147 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid

3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid

Cat. No.: B6665147
M. Wt: 303.4 g/mol
InChI Key: PSGOYKMBUHJLLK-UHFFFAOYSA-N
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Description

3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring substituted with a 3-methylphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the 3-Methylphenyl Group: This step involves the acylation of the piperidine ring with 3-(3-methylphenyl)propanoyl chloride under basic conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a propanoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 3-[1-[3-(3-Carboxyphenyl)propanoyl]piperidin-3-yl]propanoic acid.

    Reduction: 3-[1-[3-(3-Methylphenyl)propanol]piperidin-3-yl]propanoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as a ligand for certain receptors or enzymes. Its structure suggests it could be explored for pharmacological properties, such as anti-inflammatory or analgesic effects.

Industry

In the materials science field, derivatives of this compound could be used in the development of new polymers or as intermediates in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include G-protein coupled receptors (GPCRs) or ion channels, where the compound could modulate signaling pathways by binding to these proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[1-[3-(4-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.

    3-[1-[3-(3-Methoxyphenyl)propanoyl]piperidin-3-yl]propanoic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The unique positioning of the methyl group on the phenyl ring in 3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid can influence its chemical reactivity and biological activity, distinguishing it from its analogs. This specific structure may result in different binding affinities and selectivities for biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

3-[1-[3-(3-methylphenyl)propanoyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-14-4-2-5-15(12-14)7-9-17(20)19-11-3-6-16(13-19)8-10-18(21)22/h2,4-5,12,16H,3,6-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGOYKMBUHJLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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